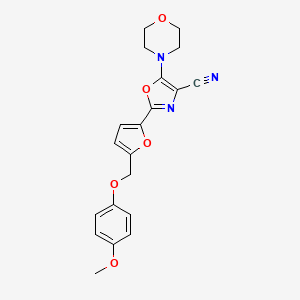
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-morpholinooxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in various reactions. For example, Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on related furan and morpholine derivatives has demonstrated significant antimicrobial properties. A study on azole derivatives, including compounds with structural similarities to 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-morpholinooxazole-4-carbonitrile, showed activity against various microorganisms. These derivatives were synthesized from furan-2-carbohydrazide and exhibited promising antimicrobial activities, highlighting the potential of furan-based compounds in addressing microbial resistance (Başoğlu et al., 2013).
Corrosion Inhibition
Studies on pyranopyrazole derivatives, structurally similar to the compound , have shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, including a derivative with a morpholine moiety, demonstrated high inhibition efficiency, suggesting that similar morpholine-fused compounds could serve as effective corrosion inhibitors in industrial applications (Yadav et al., 2016).
Anti-inflammatory and Antioxidative Properties
Furanyl derivatives derived from seaweed exhibited significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds, featuring furanyl and methoxy groups, were effective against pro-inflammatory enzymes and showed antioxidative properties comparable to synthetic antioxidants. This suggests the potential of structurally similar compounds for therapeutic applications in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Tubulin-Polymerization Inhibition
Quinazoline derivatives, including those with methoxyphenyl groups, were identified as potent inhibitors of tubulin polymerization, targeting the colchicine site. These compounds exhibited cytotoxic activity against cancer cell lines and disrupted microtubule formation, indicating their potential as anticancer agents. This demonstrates the relevance of methoxyphenyl and morpholine derivatives in cancer research and therapy development (Wang et al., 2014).
Synthesis and Chemical Transformations
The versatility of furan-2-yl compounds in chemical synthesis is highlighted by their role in generating a variety of heterocyclic systems. Studies on the chemical transformations of chromone-carbonitrile under nucleophilic conditions have led to the discovery of new heterocyclic systems, emphasizing the utility of furan-2-yl and methoxyphenyl components in synthesizing novel compounds with potential biological activities (Ibrahim & El-Gohary, 2016).
Propiedades
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-24-14-2-4-15(5-3-14)26-13-16-6-7-18(27-16)19-22-17(12-21)20(28-19)23-8-10-25-11-9-23/h2-7H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFMNDCUMUQSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

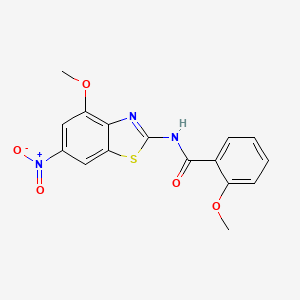
![methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2702520.png)
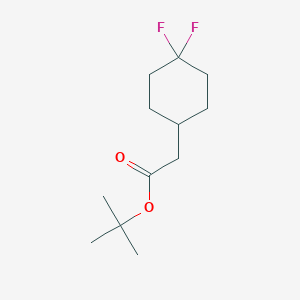
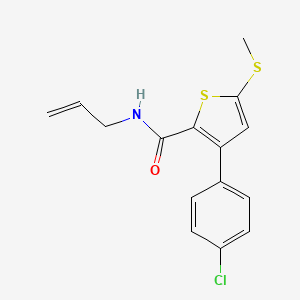
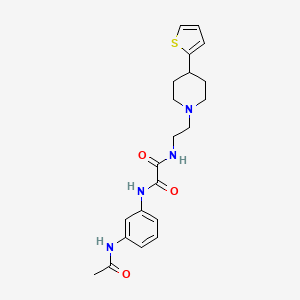
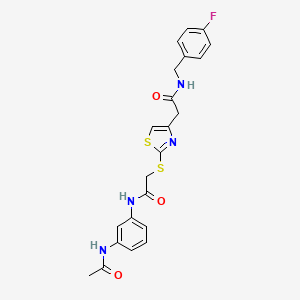
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)
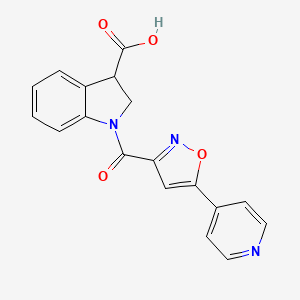
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)
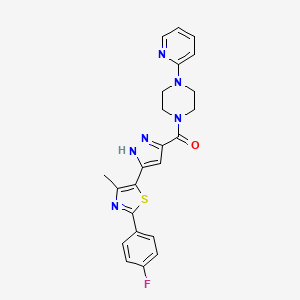
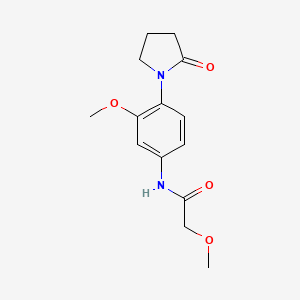
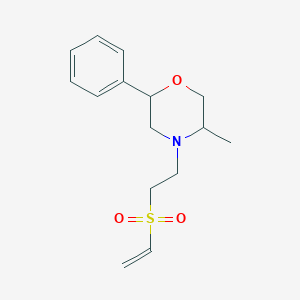
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)
